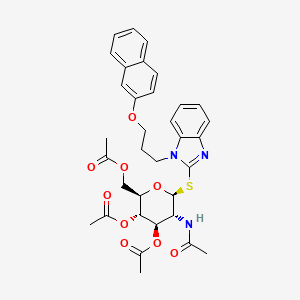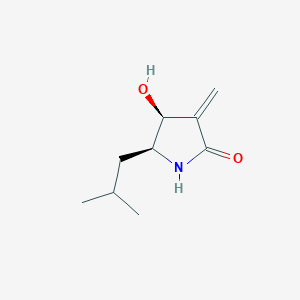![molecular formula C9H6N4 B12619542 3H-Imidazo[4,5-H][1,6]naphthyridine CAS No. 958644-69-4](/img/structure/B12619542.png)
3H-Imidazo[4,5-H][1,6]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[4,5-H][1,6]naphthyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural framework and potential biological activities. This compound is characterized by a fused ring system that includes an imidazole ring and a naphthyridine ring, making it a versatile scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-H][1,6]naphthyridine typically involves the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework. This is achieved through conformationally constraining the 7,8-positions of the naphthyridine ring . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired tricyclic core structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Imidazo[4,5-H][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[4,5-H][1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise as a c-Met kinase inhibitor, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 3H-Imidazo[4,5-H][1,6]naphthyridine involves its interaction with specific molecular targets, such as c-Met kinase. By binding to the active site of the enzyme, the compound inhibits its activity, leading to reduced phosphorylation and subsequent inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where c-Met kinase plays a crucial role in tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazo[4,5-H][1,6]naphthyridin-2(3H)-one: This compound shares a similar core structure but includes a cyclic urea pharmacophore, enhancing its inhibitory activity against c-Met kinase.
1,6-Naphthyridine Derivatives: These compounds exhibit a range of biological activities and are used in various medicinal chemistry applications.
Uniqueness
3H-Imidazo[4,5-H][1,6]naphthyridine stands out due to its unique tricyclic structure, which provides a versatile platform for the development of new therapeutic agents. Its ability to inhibit c-Met kinase with high potency makes it a valuable compound in the field of cancer research .
Eigenschaften
CAS-Nummer |
958644-69-4 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
9H-imidazo[4,5-h][1,6]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-6-4-11-9-8(12-5-13-9)7(6)10-3-1/h1-5,10H |
InChI-Schlüssel |
QARPSACFBPMZGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C3C(=NC=N3)N=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)


![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)

![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)


![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
